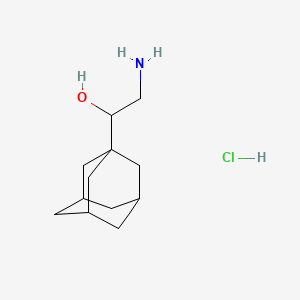![molecular formula C12H14N2OS B6145064 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1155998-28-9](/img/no-structure.png)
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine (5-MMPTMA) is a chemical compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a heterocyclic amine that has been found to possess unique reactivity and pharmacological properties. The compound is of particular interest due to its ability to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases.
Scientific Research Applications
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been found to be a useful catalyst for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been studied for its potential therapeutic effects in certain diseases.
Mechanism of Action
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that the compound acts as a proton-transfer catalyst, allowing for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been found to act as an inhibitor of certain enzymes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine are not yet fully understood. However, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, the compound has been found to possess antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. The compound is relatively inexpensive, and the reaction is highly efficient and can be completed in a few hours. However, the compound is not water soluble and is not stable in aqueous solutions. Therefore, it is important to take proper precautions when handling the compound.
Future Directions
The potential future directions for research on 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine include further studies on its mechanism of action, the development of more efficient synthesis methods, and the development of new therapeutic applications. In addition, further research is needed to explore the compound’s potential to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases. Finally, further research is needed to explore the compound’s biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine can be synthesized from a variety of starting materials, including 3-methoxyphenyl acetate, 4-methyl-1,3-thiazole-2-amine, and anhydrous magnesium sulfate. The reaction involves the condensation of the 3-methoxyphenyl acetate and the 4-methyl-1,3-thiazole-2-amine in the presence of anhydrous magnesium sulfate as a catalyst. The reaction proceeds in high yields and can be completed in a few hours.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base to form the desired product.", "Starting Materials": [ "3-methoxybenzyl chloride", "4-methyl-1,3-thiazol-2-amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methyl-1,3-thiazol-2-amine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1155998-28-9 |
Product Name |
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



